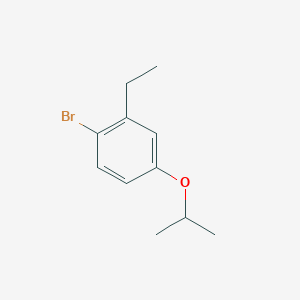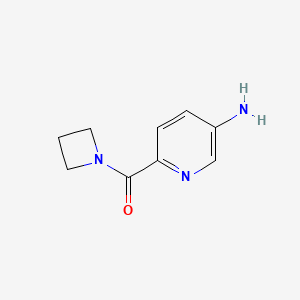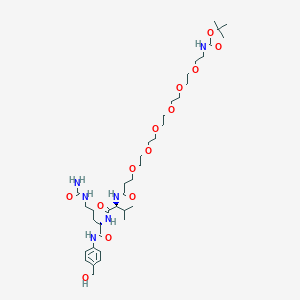
Boc-PEG6-Val-Cit-PAB-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-PEG6-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The PAB group includes a free benzylic alcohol that can be used to link to a drug payload. The Boc protecting group can be removed with acid to release a primary amine for further conjugation. The Val-Cit-PAB is cleaved by cellular proteases for efficient release of payloads to the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG6-Val-Cit-PAB-OH involves multiple steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butyloxycarbonyl) group.
PEGylation: A hydrophilic PEG spacer is introduced to enhance solubility and biocompatibility.
Dipeptide Formation: The Val-Cit dipeptide is synthesized and attached to the PEG spacer.
PAB Conjugation: The PAB group is conjugated to the dipeptide, completing the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain.
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
化学反应分析
Types of Reactions
Boc-PEG6-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Deprotection: The Boc protecting group is removed using acidic conditions, releasing a primary amine.
Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The free benzylic alcohol in the PAB group can be used to link to various drug molecules.
Common Reagents and Conditions
Acidic Conditions: Used for Boc deprotection.
Proteases: Enzymes that cleave the Val-Cit dipeptide.
Linking Reagents: Used for conjugating the PAB group to drug molecules.
Major Products Formed
Primary Amine: Formed after Boc deprotection.
Drug Payload: Released after cleavage of the Val-Cit dipeptide by proteases.
科学研究应用
Boc-PEG6-Val-Cit-PAB-OH has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in biological systems.
Medicine: Integral component of ADCs used in cancer therapy.
Industry: Employed in the production of bioconjugates and other pharmaceutical compounds.
作用机制
The mechanism of action of Boc-PEG6-Val-Cit-PAB-OH involves:
Enzyme Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The PAB group allows for the attachment of various drug molecules, facilitating targeted delivery.
Release: The drug payload is released within the target cell, exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
SPDP-Val-Cit-PAB-OH: Another cleavable ADC linker with similar properties.
NH2-PEG4-Val-Cit-PAB-OH: Features a shorter PEG spacer but similar cleavage mechanism.
Uniqueness
Boc-PEG6-Val-Cit-PAB-OH is unique due to its:
Hydrophilic PEG Spacer: Enhances solubility and biocompatibility.
Boc-Protected Amine: Allows for controlled deprotection and conjugation.
Efficient Cleavage: The Val-Cit dipeptide is specifically cleaved by cellular proteases, ensuring targeted drug release
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N6O13/c1-28(2)33(35(48)43-31(7-6-13-40-36(39)49)34(47)42-30-10-8-29(27-45)9-11-30)44-32(46)12-15-51-17-19-53-21-23-55-25-26-56-24-22-54-20-18-52-16-14-41-37(50)57-38(3,4)5/h8-11,28,31,33,45H,6-7,12-27H2,1-5H3,(H,41,50)(H,42,47)(H,43,48)(H,44,46)(H3,39,40,49)/t31-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICDKJHWASHRHU-WEZIJMHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N6O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
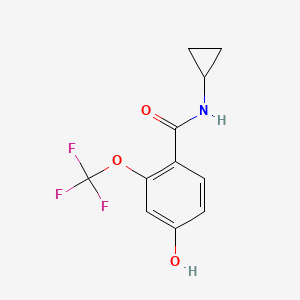
![N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B8124219.png)
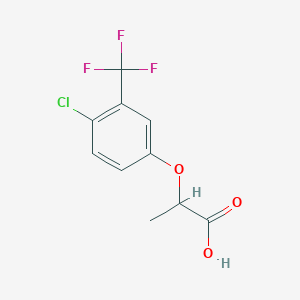
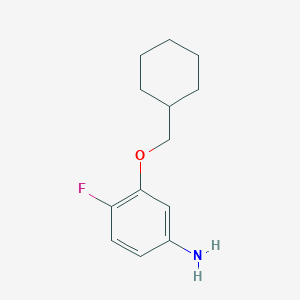
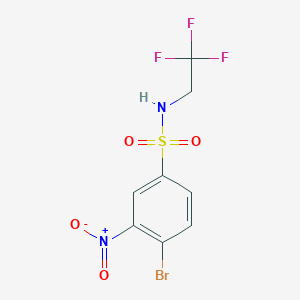
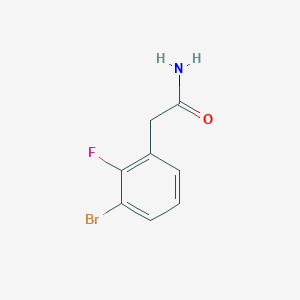
![tert-butyl (2S)-4-[[(E)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8124253.png)
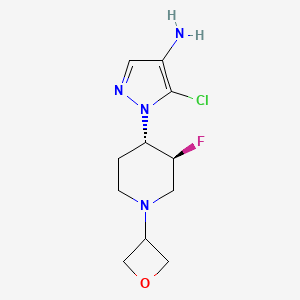
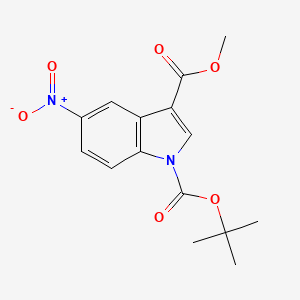
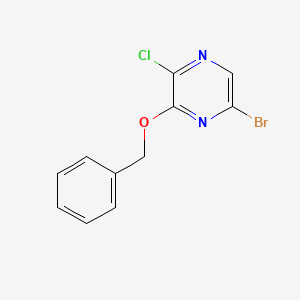
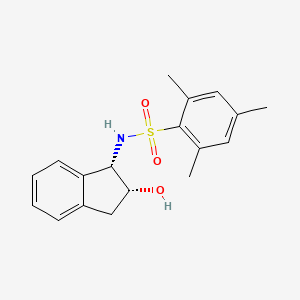
![(1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID](/img/structure/B8124318.png)
